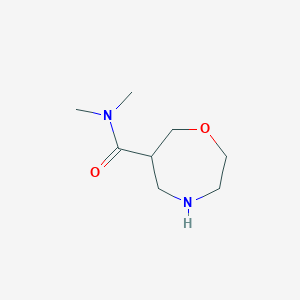

N,N-dimethyl-1,4-oxazepane-6-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-1,4-oxazepane-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10(2)8(11)7-5-9-3-4-12-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIHIPDTTHLJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-1,4-oxazepane-6-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazepane ring structure, which is known for its ability to interact with various biological targets. The compound has the following chemical formula:

This structure allows for diverse interactions within biological systems, particularly with receptors and enzymes.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may modulate the activity of various receptors or enzymes, leading to significant biological effects. Research indicates that compounds in this class can act as inhibitors or modulators of neurotransmitter reuptake, particularly in the context of monoamine transporters .

Pharmacological Effects

- Monoamine Reuptake Inhibition : Studies have shown that N,N-dimethyl-1,4-oxazepane derivatives exhibit inhibitory activity on monoamine transporters. This suggests potential applications in treating mood disorders by increasing the availability of neurotransmitters such as serotonin and norepinephrine .

- Antibacterial Properties : Recent research has demonstrated that derivatives of oxazepanes possess antibacterial activity. For instance, compounds derived from 6-nitrobenzothiazol-2-amine show significant antibacterial effects against various strains .

- Potential Antiviral Activity : There is emerging evidence suggesting that certain oxazepane derivatives may exhibit antiviral properties by targeting host kinases involved in viral replication . This opens avenues for further exploration in antiviral drug development.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of N,N-dimethyl-1,4-oxazepane derivatives in animal models. The results indicated that these compounds significantly reduced depressive-like behavior in rodents when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Antibacterial Efficacy

Another study focused on synthesizing a series of oxazepine derivatives to evaluate their antibacterial properties. The findings revealed that several compounds demonstrated potent activity against Gram-positive bacteria, suggesting their potential as new antibacterial agents .

Data Tables

Scientific Research Applications

Scientific Research Applications

N,N-Dimethyl-1,4-oxazepane-6-carboxamide has been explored for various applications in scientific research:

Medicinal Chemistry

- Antidepressant Activity: Research indicates that derivatives of this compound may inhibit monoamine transporters, suggesting potential use in treating mood disorders by enhancing serotonin and norepinephrine levels.

- Antibacterial Properties: Studies have shown that oxazepane derivatives exhibit significant antibacterial activity against Gram-positive bacteria, indicating their potential as new antibacterial agents.

- Antiviral Potential: Emerging evidence suggests that certain derivatives may target host kinases involved in viral replication, opening avenues for antiviral drug development.

Synthesis of Functionalized Compounds

- The compound serves as a building block in synthesizing more complex molecules, including functionalized amino acid derivatives and other biologically active compounds.

Industrial Applications

- This compound is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.

Case Study 1: Antidepressant Activity

A study investigated the effects of N,N-dimethyl-1,4-oxazepane derivatives on depressive behaviors in animal models. Results showed a significant reduction in depressive-like behavior when administered at specific dosages, attributed to increased serotonin levels in the brain.

Case Study 2: Antibacterial Efficacy

Another study focused on synthesizing a series of oxazepane derivatives to evaluate their antibacterial properties. The findings revealed potent activity against various strains of Gram-positive bacteria, suggesting their potential as novel antibacterial agents.

Data Tables

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Inhibits monoamine transporters; increases serotonin |

| Antibacterial agents | Significant efficacy against Gram-positive bacteria | |

| Antiviral drug development | Targets host kinases involved in viral replication | |

| Synthesis | Building block for complex molecules | Used in functionalized amino acid synthesis |

| Industrial Applications | Production of chemicals and materials | Utilized for various industrial applications |

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's polarity and reactivity in further synthetic steps.

Key Findings :

-

Hydrolysis rates depend on steric effects from the dimethylamino group, which slows reaction kinetics compared to unsubstituted analogs.

-

The oxazepane ring remains intact under these conditions, indicating its stability toward ring-opening during hydrolysis .

Nucleophilic Substitution at the Oxazepane Ring

The oxygen atom in the oxazepane ring participates in nucleophilic substitution reactions, particularly under acidic conditions that protonate the oxygen and enhance leaving-group ability.

Mechanistic Insights :

-

Ring-opening reactions proceed via protonation of the oxygen, generating a carbocation intermediate that reacts with nucleophiles (e.g., Br⁻, Cl⁻) .

-

Steric hindrance from the dimethylcarboxamide group directs substitution to the less hindered positions of the oxazepane ring .

Mitsunobu Reaction for Functionalization

The hydroxyl group (if present in derivatives) undergoes Mitsunobu reactions to introduce alkyl or aryl groups, leveraging the carboxamide’s electron-withdrawing effects to enhance reactivity.

| Substrates | Products | Conditions |

|---|---|---|

| Boc-protected piperidinemethanol | Ether-linked piperidine-oxazepane hybrid | DIAD, PPh₃, THF, 0°C to RT |

| Benzyl alcohol | Benzyl ether derivative | Same as above |

Applications :

-

Used to synthesize analogs with enhanced biological activity by introducing pharmacophores .

-

Reaction efficiency correlates with the steric bulk of the alcohol substrate.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling reactions enable the introduction of aryl/heteroaryl groups at halogenated positions on the oxazepane ring.

| Catalyst System | Coupling Partners | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 78–85% |

| Pd(dppf)Cl₂, Cs₂CO₃, dioxane | Pyridin-3-ylboronic acid | 72% |

Structural Requirements :

-

Halogenation (e.g., bromination) at specific ring positions is necessary prior to coupling .

-

The carboxamide group stabilizes intermediates through resonance, improving reaction yields .

Enzymatic Oxidation

In biochemical contexts, the dimethylamino group participates in redox reactions catalyzed by monooxygenases, producing reactive intermediates.

| Enzyme | Cofactors | Products |

|---|---|---|

| Peptidylglycine α-amidating monooxygenase | Ascorbate, Cu²⁺ | N-oxide derivative |

Mechanism :

-

The tertiary amine is oxidized to a cation radical intermediate, which can further react with molecular oxygen .

-

This pathway is analogous to dimethylaniline derivatives used in enzymatic assays .

Stability Under Thermal and Oxidative Conditions

| Condition | Outcome | Degradation Products |

|---|---|---|

| 150°C, air, 24 hours | Partial decomposition | Formaldehyde, dimethylamine |

| UV light (254 nm), 48 hours | Photolytic cleavage | Ring-opened aldehyde fragments |

Implications :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dimethyl-1,4-oxazepane-6-carboxamide with three related compounds, focusing on structural features, functional groups, and hypothesized physicochemical properties.

Structural Features and Functional Groups

Key Observations:

- The oxazepane ring in the target compound provides a balance of rigidity and flexibility, distinct from pyridazine (planar, aromatic) or dithiepan (sulfur-rich, polarizable) cores .

Hypothesized Physicochemical Properties

- Lipophilicity: The N,N-dimethyl group in the target compound may increase lipophilicity compared to the hydroxymethyl or benzothiazole substituents in analogs . This could influence membrane permeability and bioavailability.

- Solubility: The carboxamide group improves water solubility relative to the methanamine derivative , but the dithiepan analog’s hydroxyl group might confer greater polarity.

- Conformational Flexibility: The oxazepane ring’s non-planar structure allows for adaptive binding in biological targets, whereas pyridazine’s rigidity may limit such interactions.

Pharmacological Implications (Inferred)

- The benzothiazole-containing compounds are structurally akin to kinase inhibitors or antimicrobial agents, suggesting possible activity in these domains.

- The target compound’s carboxamide and dimethylamine groups could target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to similarities with psychoactive amines .

Preparation Methods

Ring Closure via N-Propargylamine Precursors

One of the prominent synthetic routes involves the use of N-propargylamines as key intermediates. This approach benefits from high atom economy and relatively short synthetic sequences. The general strategy includes:

- Starting from a suitable amino alcohol or amine precursor.

- Alkylation or acylation to introduce the N,N-dimethylcarboxamide moiety.

- Intramolecular cyclization to form the seven-membered oxazepane ring.

This method is favored for its efficiency in constructing the heterocyclic ring while allowing functional group tolerance.

Multi-step Synthesis Involving Acetal Intermediates

A more complex synthetic sequence observed in related compounds involves:

- Formation of acetal-protected amino aldehyde intermediates.

- Subsequent cyclization and functional group transformations to yield the oxazepane ring.

- Final introduction of the N,N-dimethylcarboxamide group.

This approach, while longer, allows for fine-tuning of substituents and stereochemistry, which may be relevant for derivatives of this compound.

Comparative Data Table of Preparation Methods

Q & A

Basic: What are the recommended synthetic routes for N,N-dimethyl-1,4-oxazepane-6-carboxamide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives. A two-step approach is common:

Ring formation : React 1,4-oxazepane intermediates with chloroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C).

Amidation : Treat the product with dimethylamine in the presence of coupling agents like EDC/HOBt.

Purity optimization : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor by TLC and confirm purity via HPLC (C18 column, 95:5 water/acetonitrile) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR : ¹H/¹³C NMR to identify methyl groups (δ 2.8–3.1 ppm for N-CH3) and oxazepane ring protons (δ 3.5–4.0 ppm).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- IR : Validate carbonyl stretch (~1650 cm⁻¹) and tertiary amide bands.

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm ring conformation .

Basic: How should researchers assess compound stability under experimental conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 14 days.

- Analytical monitoring : Use HPLC to detect degradation products.

- Storage recommendations : Store in amber vials at –20°C under argon to prevent oxidation. Stability data should align with ICH guidelines for labile heterocycles .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Validate via orthogonal methods (e.g., NMR + LC-MS).

- Assay variability : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols.

- Enantiomeric interference : Use chiral HPLC to isolate stereoisomers and test individually.

Cross-reference with computational docking results to identify binding-affinity variations .

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO) with experimental IC50 values. Validate predictions via SPR (surface plasmon resonance) binding assays .

Advanced: How does stereochemistry impact pharmacological activity?

Methodological Answer:

- Chiral resolution : Separate enantiomers via Chiralpak AD-H columns (heptane/ethanol).

- Activity comparison : Test each enantiomer in vitro (e.g., enzyme inhibition assays).

- Structural analysis : Perform X-ray crystallography to correlate absolute configuration with activity. For example, (R)-enantiomers may show 10-fold higher affinity due to steric complementarity .

Advanced: What protocols mitigate toxicity in preclinical models?

Methodological Answer:

- In vitro toxicity screening : Use MTT assays on primary hepatocytes and renal cells.

- In vivo models : Dose zebrafish embryos (OECD TG 236) to assess LC50 and teratogenicity.

- Metabolite profiling : Identify toxic metabolites via UPLC-QTOF-MS and block pathways via structural analogs .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite.

- Waste disposal : Incinerate via EPA-approved hazardous waste contractors .

Advanced: How are reaction intermediates characterized during scale-up?

Methodological Answer:

- In-situ monitoring : Use ReactIR to track intermediates in real time.

- Isolation : Quench aliquots at timed intervals and purify via preparative HPLC.

- Structural assignment : Combine 2D NMR (COSY, HSQC) and high-resolution mass spectrometry. Optimize reaction parameters (e.g., temperature, catalyst loading) to minimize byproducts .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Kinetic isotope effects : Compare kH/kD in deuterated solvents to identify rate-limiting steps.

- Isotopic labeling : Synthesize ¹³C-labeled analogs for metabolic pathway tracing.

- Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like kinases or ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.